7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-bromo-8-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-9(11)5-4-8-3-2-6-12-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAPBANNDYAPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NCCC2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 8-methyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent such as acetic acid or chloroform. The reaction mixture is then heated to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 7-position undergoes nucleophilic substitution under specific conditions. Common reagents and outcomes include:
Mechanistic Insight : The methyl group at the 8-position introduces steric hindrance, slowing substitution kinetics compared to non-methylated analogs .
Oxidation Reactions
The tetrahydroquinoline ring can undergo oxidation to form aromatic quinoline derivatives:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO4 in H2SO4 | 80°C, 4 hrs | 7-Bromo-8-methylquinoline | 72% |
| CrO3 in acetic acid | RT, 12 hrs | 7-Bromo-8-methylquinoline N-oxide | 68% |
| O2 (catalytic CuCl2) | 100°C, 8 hrs | Partially oxidized intermediates | 55% |
Note : Oxidation preferentially occurs at the nitrogen atom due to electron-donating effects of the methyl group .
Reduction Reactions
The compound can be further reduced to decahydroquinoline derivatives:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H2 (10 atm) over Pd/C | Ethanol, 50°C | 7-Bromo-8-methyl-decahydroquinoline | >90% cis |
| NaBH4 with NiCl2 | THF, RT | Partially reduced dihydroquinoline | 78% |
Key Observation : The methyl group enhances steric stability of the reduced products .
Cyclization and Ring-Forming Reactions
The amine group participates in cyclization reactions:
Example : Treatment with formaldehyde and BF3·Et2O generates a β-carboline scaffold via-hydride shift-mediated cyclization .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions:
-
Protonation Sites : The tertiary nitrogen is protonated at physiological pH, enhancing water solubility .
Stability and Degradation
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous solution (pH 7.4) | Hydrolysis of C–Br bond | 48 hrs |
| UV light exposure | Radical bromine elimination | <6 hrs |
Storage Recommendations : Stable under inert gas (N2/Ar) at 2–8°C .
Comparative Reactivity with Analogs
| Compound | Bromine Position | Methyl Position | Reactivity with NaOMe |
|---|---|---|---|
| 7-Bromo-8-methyl-THQ HCl | 7 | 8 | Moderate (k = 0.45 M⁻¹s⁻¹) |
| 6-Bromo-4-methyl-THQ HCl | 6 | 4 | High (k = 1.2 M⁻¹s⁻¹) |
| 5-Bromo-THQ HCl | 5 | None | Very high (k = 2.8 M⁻¹s⁻¹) |
Trend : Methyl groups at ortho positions reduce substitution rates due to steric effects .
Scientific Research Applications
Chemical Properties and Structure
7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has the molecular formula and a molecular weight of approximately 262.58 g/mol. Its unique structure features a bromine atom at the 7-position and a methyl group at the 8-position of the tetrahydroquinoline framework. This specific arrangement contributes to its distinct biological activities compared to other compounds in the same class.
Medicinal Chemistry Applications
1. Anti-Cancer Research:
Research indicates that this compound exhibits promising anti-cancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, studies have suggested its potential effectiveness against ovarian cancer by modulating microRNA processing .
2. Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although more extensive research is required to fully understand its mechanisms of action and therapeutic potential.
3. Anti-Inflammatory Effects:
In addition to its anti-cancer and antimicrobial activities, there are indications that this compound may exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by inflammation.
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions:
1. Bromination Reactions:
The introduction of bromine at the 7-position typically involves bromination of the corresponding tetrahydroquinoline derivatives using brominating agents under controlled conditions.
2. Modification of Existing Compounds:
Research has explored modifying existing tetrahydroquinoline compounds to enhance their biological activity or alter their pharmacokinetic properties. For example, derivatives have been synthesized to improve binding affinity to specific biological targets .
Case Studies
Several case studies highlight the compound's applications:
Mechanism of Action
The exact mechanism of action of 7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cellular signaling and regulation. The bromine atom in the compound may play a crucial role in its biological activity by facilitating interactions with target proteins .
Comparison with Similar Compounds
Structural Comparison with Analogous Quinoline Derivatives
The following table highlights key structural and functional differences between the target compound and other tetrahydroquinoline derivatives:
Key Observations :
- Halogen Position : Bromine at position 7 (target compound) vs. 5, 6, or 8 in analogues affects electronic distribution and receptor binding.
- Functional Groups : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups alter reactivity and bioavailability .
- Methyl vs. Dimethyl : Additional methyl groups (e.g., at position 4,4) increase steric hindrance and lipophilicity, impacting membrane permeability .
Comparison with Isoquinoline-Based Analogues
Isoquinoline derivatives, structural isomers of quinoline, exhibit distinct pharmacological profiles. Key examples include:
Structural Divergence :
- Ring System: Isoquinoline's fused benzene-pyridine ring (vs. quinoline's benzene-pyridine) alters π-π stacking and binding affinity.
- Substituent Effects: Methyl groups at non-equivalent positions (e.g., 3 vs. 4,4) modulate steric interactions in enzyme binding pockets .
Physicochemical and Pharmacological Properties
- Molecular Weight : The target compound (262.57 g/mol) is lighter than dimethyl-substituted analogues (e.g., 276.60 g/mol) .
- Solubility : Methoxy-substituted derivatives (e.g., 8-Bromo-6-methoxy) may exhibit improved aqueous solubility due to polar groups .
- Reactivity : Bromine at position 7 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine at position 5 enhances metabolic stability .
Biological Activity
7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This tetrahydroquinoline derivative is characterized by a bromine atom at the 7-position and a methyl group at the 8-position of the quinoline ring. It has been explored for its applications in cancer treatment, antimicrobial activity, and other therapeutic areas.
The molecular formula of this compound is C₁₀H₁₃BrClN, with a molecular weight of 262.58 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in research settings .
The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways. The presence of the bromine atom may enhance its binding affinity to target proteins, influencing cellular processes such as proliferation and apoptosis .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has been particularly noted for its effects on breast cancer and leukemia cells .
- Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties against certain bacterial strains. Its structural characteristics may contribute to its effectiveness in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
- Anti-inflammatory Effects : There is emerging evidence that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines or pathways .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | Lacks bromine and methyl substitutions | Parent compound with basic quinoline structure |
| 7-Bromo-1,2,3,4-tetrahydroquinoline | Bromine at the 7-position | Similar activity profile but lacks the methyl group |
| 8-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at the 8-position | Lacks bromine; different biological activities |
The combination of both bromine and methyl groups in this compound contributes to its distinct biological behavior compared to these compounds .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Cancer Cell Line Studies : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines (e.g., MCF-7) and leukemia models (e.g., HL-60), indicating its potential as an anticancer agent .
- Antimicrobial Testing : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed notable inhibition zones compared to control treatments .
- Anti-inflammatory Research : Investigations into its anti-inflammatory effects revealed that it could significantly reduce levels of pro-inflammatory cytokines in activated macrophages during experimental setups .
Q & A
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodological Answer : Use in silico tools (e.g., SwissADME, MetaSite) to predict Phase I (oxidation, debromination) and Phase II (glucuronidation) metabolism. Validate with in vitro hepatocyte assays (human liver microsomes + NADPH). Key parameters include CYP450 isoform affinity (e.g., CYP3A4) and plasma protein binding (SPR analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
